2-(Bromomethyl)-1-methoxy-3,3-dimethylbutane
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Overview
Description
2-(Bromomethyl)-1-methoxy-3,3-dimethylbutane is an organic compound characterized by the presence of a bromomethyl group attached to a methoxy-substituted butane backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Bromomethyl)-1-methoxy-3,3-dimethylbutane typically involves the bromination of a suitable precursor. One common method involves the use of N-bromosuccinimide (NBS) as the brominating agent in the presence of a radical initiator such as benzoyl peroxide. The reaction is carried out in an inert solvent like dichloromethane under controlled temperature conditions to ensure selective bromination .
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes where the precursor and brominating agent are mixed in a reactor under controlled conditions. The use of photochemical reactors can enhance the efficiency of the bromination process by providing consistent light exposure to initiate the reaction .
Chemical Reactions Analysis
Types of Reactions
2-(Bromomethyl)-1-methoxy-3,3-dimethylbutane can undergo various chemical reactions, including:
Nucleophilic Substitution: The bromomethyl group can be substituted by nucleophiles such as amines, thiols, or alkoxides.
Elimination Reactions: Under basic conditions, the compound can undergo elimination to form alkenes.
Oxidation and Reduction: The compound can be oxidized to form corresponding alcohols or ketones, and reduced to form hydrocarbons.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium azide, potassium thiocyanate, and sodium methoxide. Reactions are typically carried out in polar aprotic solvents like dimethyl sulfoxide (DMSO) or acetonitrile.
Elimination Reactions: Strong bases such as potassium tert-butoxide or sodium hydride are used in solvents like tetrahydrofuran (THF).
Oxidation and Reduction: Oxidizing agents like potassium permanganate or chromium trioxide, and reducing agents like lithium aluminum hydride or sodium borohydride are employed.
Major Products Formed
Nucleophilic Substitution: Products include azides, thiocyanates, and ethers.
Elimination Reactions: Alkenes are the primary products.
Oxidation and Reduction: Alcohols, ketones, and hydrocarbons are formed depending on the reaction conditions.
Scientific Research Applications
2-(Bromomethyl)-1-methoxy-3,3-dimethylbutane is utilized in various scientific research applications:
Organic Synthesis: It serves as an intermediate in the synthesis of complex organic molecules.
Medicinal Chemistry: The compound is used in the development of pharmaceuticals, particularly in the synthesis of drug candidates with potential therapeutic effects.
Material Science: It is employed in the preparation of polymers and advanced materials with specific properties.
Mechanism of Action
The mechanism of action of 2-(Bromomethyl)-1-methoxy-3,3-dimethylbutane involves its reactivity as an electrophile due to the presence of the bromomethyl group. This electrophilic nature allows it to participate in nucleophilic substitution reactions where nucleophiles attack the carbon atom bonded to the bromine, leading to the formation of new chemical bonds .
Comparison with Similar Compounds
Similar Compounds
2-Bromomethyl-1,3-dioxolane: This compound also contains a bromomethyl group but has a different backbone structure.
2-(2-Bromoethyl)-1,3-dioxolane: Similar in containing a bromomethyl group but differs in the length and structure of the carbon chain.
Uniqueness
2-(Bromomethyl)-1-methoxy-3,3-dimethylbutane is unique due to its specific structural configuration, which imparts distinct reactivity and properties compared to other bromomethyl-containing compounds. Its methoxy group and dimethylbutane backbone contribute to its stability and reactivity in various chemical reactions .
Properties
Molecular Formula |
C8H17BrO |
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Molecular Weight |
209.12 g/mol |
IUPAC Name |
1-bromo-2-(methoxymethyl)-3,3-dimethylbutane |
InChI |
InChI=1S/C8H17BrO/c1-8(2,3)7(5-9)6-10-4/h7H,5-6H2,1-4H3 |
InChI Key |
WFGUPZDEKJHCRZ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)C(COC)CBr |
Origin of Product |
United States |
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